1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 37456-29-4
VCID: VC2333594
InChI: InChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3
SMILES: CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one

CAS No.: 37456-29-4

Cat. No.: VC2333594

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one - 37456-29-4

Specification

CAS No. 37456-29-4
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone
Standard InChI InChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3
Standard InChI Key RUAPZRDWBZOYFZ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Canonical SMILES CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Introduction

Chemical Identification and Properties

Chemical Identity

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one is identified through several standard chemical nomenclature systems. The compound is registered with CAS number 37456-29-4, which serves as its unique identifier in chemical databases. It is also known by alternative names including 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone, reflecting slight variations in naming conventions within the chemical literature. The compound belongs to a broader class of substituted phenols that incorporate both hydroxyl and ketone functional groups.

Structural Characteristics

The molecular structure of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one reveals several important features that influence its chemical behavior and potential applications. The compound has a molecular formula of C16H24O2 with a corresponding molecular weight of 248.36 g/mol. Its structural backbone consists of a benzene ring substituted with two tert-butyl groups at positions 3 and 5, a hydroxyl group at position 2, and an acetyl (ethan-1-one) group at position 1. This arrangement creates a molecule with both hydrophobic regions (from the tert-butyl groups) and hydrophilic functional groups (the hydroxyl and ketone moieties).

The compound can be represented through several chemical notation systems:

Notation TypeRepresentation
IUPAC Name1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone
Standard InChIInChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3
Standard InChIKeyRUAPZRDWBZOYFZ-UHFFFAOYSA-N
SMILESCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Canonical SMILESCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

These structural representations provide essential information for chemical database searching and computational analysis of the compound's properties.

Applications and Research Significance

Industrial Applications

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and structurally similar compounds have found applications in various industrial contexts, primarily due to their antioxidant properties. The presence of the hindered phenolic group makes this compound potentially useful as a stabilizer in polymers, fuels, and lubricants, where it can prevent oxidative degradation and extend product shelf life.

The compound's structural features, particularly the bulky tert-butyl groups, provide steric hindrance that enhances its effectiveness as an antioxidant in industrial formulations. This steric protection helps prevent the compound from participating in unwanted side reactions while still allowing it to effectively neutralize free radicals and interrupt oxidation chain reactions.

Research Applications

In research settings, 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one serves as an important intermediate in the synthesis of more complex molecules. Its dual functionality (phenol and ketone) provides versatile handles for further chemical transformations. Researchers have investigated the use of similar di-tert-butylphenol derivatives as building blocks for the creation of novel antioxidants and other bioactive compounds .

The compound and its relatives have been studied for their potential as research tools in investigating oxidative stress mechanisms and in the development of new methodologies for free radical scavenging. The well-defined structure and reactivity of such compounds make them valuable model systems for studying antioxidant mechanisms and structure-activity relationships .

Structure-Activity Relationships

The relationship between molecular structure and antioxidant activity in 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one and related compounds provides valuable insights into their functionality. Several structural features contribute to the compound's antioxidant efficacy:

  • The hydroxyl group serves as the active site for hydrogen atom donation, which is essential for free radical neutralization.

  • The tert-butyl groups at positions 3 and 5 provide steric hindrance that protects the phenoxyl radical from participating in unwanted side reactions, thereby enhancing the compound's effectiveness as an antioxidant.

  • The acetyl group at position 1 may influence the electron density distribution in the aromatic ring, potentially affecting the bond dissociation energy of the O-H bond and consequently the compound's radical scavenging ability.

Research on structurally related compounds suggests that modifications to the substituents can significantly impact antioxidant activity. For instance, the integration of 1,3,4-oxadiazole moieties with 2,6-di-tert-butylphenol structures has been shown to enhance antioxidant properties in some cases, likely due to extended resonance stabilization of the resulting radical species .

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